Ac-YVAD-AFC
Overview
Description
Ac-YVAD-AFC is studied in the context of its chemical synthesis, molecular structure, and various properties, mainly due to its significance in biochemical applications. However, direct information on Ac-YVAD-AFC from the provided papers was scarce. The closest relevant study investigated the effects of the caspase-1 inhibitor Ac-YVAD-CHO, highlighting its potential in reducing pulmonary and systemic release of proinflammatory mediators in rat endotoxaemia, which indirectly informs on the biochemical relevance of similar compounds (Boost et al., 2007).
Synthesis Analysis
The synthesis process often involves complex reactions to ensure the correct incorporation of the compound into desired applications. For compounds similar to Ac-YVAD-AFC, synthesis methods include multistep reactions from base components, highlighting efficient chemical synthesis techniques necessary for bioapplications, as demonstrated in the synthesis of acridon-2-ylalanine for protein studies (Speight et al., 2013).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior and reactivity of compounds like Ac-YVAD-AFC. Studies on similar compounds show detailed characterizations through spectroscopic methods and quantum chemical calculations, which help determine structural, vibrational, and electronic properties (Barım & Akman, 2019).
Chemical Reactions and Properties
Chemical properties of Ac-YVAD-AFC-like compounds involve their reactivity with other molecules and their stability under different conditions. Research into the chemical modifications and reactivity of related complexes provides insights into how these compounds might behave in various chemical environments (Poncelet et al., 1990).
Physical Properties Analysis
The physical properties, including solubility, melting point, and others, are essential for practical applications. Studies on compounds with similar structural features or functionalities offer valuable information on how Ac-YVAD-AFC might be handled or stored (Li et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity with specific enzymes or biological molecules, define the utility of Ac-YVAD-AFC in research or therapeutic contexts. Although direct studies on Ac-YVAD-AFC were not found, related research provides a backdrop against which its chemical behavior might be inferred, particularly in the context of bioactivity and interaction with biological systems (Gencic et al., 2010).
Scientific Research Applications
Inhalation Therapy for Attenuating Proinflammatory Mediators : Ac-YVAD-CHO, a variant of Ac-YVAD-AFC, demonstrated potential in reducing pulmonary and systemic release of proinflammatory mediators in rat endotoxemia, suggesting its use in inhalation therapy for conditions like Acute Respiratory Distress Syndrome (ARDS) (Boost et al., 2007).
Neuroprotection in Quinolinic Acid-Induced Apoptosis : Ac-YVAD-CHO attenuated apoptosis induced by quinolinic acid in rat striatum, implicating its role in neuroprotective strategies against neurodegenerative conditions (Cao et al., 2005).
Neuroprotection in Oxygen Glucose Deprivation : Ac-YVAD-cmk, another derivative, was found to be neuroprotective in a hippocampal slice culture model of neuronal cell death induced by oxygen and glucose deprivation, suggesting its utility in cerebral ischemia (Ray et al., 2000).
Inhibition of Cathepsin-B in Neurodegeneration : Ac-YVAD-cmk was also found to target cathepsin-B, a cysteine protease, contributing to its neuroprotective properties in cell cultures under oxidative stress and oxygen/glucose deprivation (Gray et al., 2001).
Renoprotective Effect in Sepsis-Induced Acute Kidney Injury : Ac-YVAD-CMK demonstrated a protective effect in a mouse model of sepsis-induced acute kidney injury, suggesting its therapeutic potential in sepsis management (Yang et al., 2021).
Attenuation of Acute Gastric Injury : The inhibitor was also effective in protecting against acute gastric injury in mice by affecting the NLRP3 inflammasome and reducing inflammation and apoptosis (Zhang et al., 2016).
Improvement of Bone Marrow Stromal Cells Transplantation after Spinal Cord Injury : Ac-YVAD-CMK was found to enhance the transplantation of bone marrow stromal cells in spinal cord injury by inhibiting caspase-1-mediated inflammatory response, improving neuroprotection (Zhang et al., 2020).
Prevention of Neurogenic Pulmonary Edema after Subarachnoid Hemorrhage : In a study on mice, Ac-YVAD-CMK effectively prevented lung cell apoptosis and neurogenic pulmonary edema following subarachnoid hemorrhage (Suzuki et al., 2009).
properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36F3N5O10/c1-15(2)28(41-31(49)23(38-17(4)42)11-18-5-8-20(43)9-6-18)32(50)37-16(3)29(47)40-24(14-26(44)45)30(48)39-19-7-10-21-22(33(34,35)36)13-27(46)51-25(21)12-19/h5-10,12-13,15-16,23-24,28,43H,11,14H2,1-4H3,(H,37,50)(H,38,42)(H,39,48)(H,40,47)(H,41,49)(H,44,45)/t16-,23-,24-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKJISJKNKIJNP-DEQDFGQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36F3N5O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-YVAD-AFC |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.